molecular formula C5H9NO4 B15088655 dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate

dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate

Katalognummer: B15088655
Molekulargewicht: 157.18 g/mol
InChI-Schlüssel: WHUUTDBJXJRKMK-JLORKINQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate is a deuterium-labeled amino acid derivative. This compound is of significant interest in various scientific fields due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways and reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents to form deuterated amines.

    Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, reducing agents like sodium dispersions, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions include deuterated amines, oxides, and substituted derivatives, which are valuable in various research applications.

Wissenschaftliche Forschungsanwendungen

Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate has several scientific research applications:

Wirkmechanismus

The mechanism by which dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate exerts its effects involves the incorporation of deuterium and 15N into target molecules. This isotopic labeling allows for the precise tracking of the compound through various biochemical pathways, providing insights into molecular interactions and transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    15N-Alanine: Another 15N-labeled amino acid used in similar applications.

    Deuterated Glycine: Used in the synthesis of 15N-labeled drugs and studying metabolic pathways.

    15N-Tiopronin: A 15N-labeled drug used in hepatitis treatment.

Uniqueness

Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate is unique due to its multiple deuterium and 15N labels, making it highly valuable for detailed and precise studies in various scientific fields. Its ability to provide clear insights into complex biochemical processes sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C5H9NO4

Molekulargewicht

157.18 g/mol

IUPAC-Name

dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1/hD4

InChI-Schlüssel

WHUUTDBJXJRKMK-JLORKINQSA-N

Isomerische SMILES

[2H][C@@](C(=O)O[2H])(C([2H])([2H])C([2H])([2H])C(=O)O[2H])[15N]([2H])[2H]

Kanonische SMILES

C(CC(=O)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.